REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[H][H]>[Ni].C(O)C>[CH2:9]([O:8][C:6]([CH:5]1[CH2:11][CH2:12][CH:2]([OH:1])[CH2:3][CH2:4]1)=[O:7])[CH3:10]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
the Raney Ni catalyst was then removed by suction filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by means of a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mol | |
AMOUNT: MASS | 117 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |